5-Chloro-2,3-difluorophenylboronic acid pinacol ester
Description
5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and agrochemicals. Its molecular formula is C₁₂H₁₄BClF₂O₂, with a molecular weight of 274.50 g/mol . The compound features chlorine and fluorine substituents at the 5-, 2-, and 3-positions, respectively, which confer electron-withdrawing effects that enhance its reactivity in palladium-catalyzed couplings .
Properties
IUPAC Name |
2-(5-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDFAVKAJNKOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluorophenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2,3-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The product is often purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-difluorophenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
5-Chloro-2,3-difluorophenylboronic acid pinacol ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-difluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The reactivity and stability of boronic esters are heavily influenced by substituents. Below is a comparative analysis of key analogs:
5-Bromo-2,3-difluorophenylboronic Acid Pinacol Ester (CAS: 1073339-12-4)
- Molecular Formula : C₁₂H₁₄BO₂F₂Br
- Molecular Weight : 318.95 g/mol
- Key Differences : Bromine replaces chlorine at the 5-position.
- Impact : Bromine’s larger atomic radius and higher molecular weight reduce solubility in polar solvents. Its stronger electron-withdrawing effect may slightly increase coupling reactivity compared to chlorine analogs, but synthetic costs are higher due to bromine’s expense .
4-Chloro-2,3-difluoro-5-methoxyphenylboronic Acid Pinacol Ester (CAS: 2121511-96-2)
- Molecular Formula : C₁₃H₁₆BClF₂O₃
- Molecular Weight : 304.53 g/mol
- Key Differences : Methoxy group at the 5-position and chlorine at the 4-position.
- Steric hindrance from the methoxy group may also slow reaction kinetics .
5-Chloro-2,4-dimethoxyphenylboronic Acid Pinacol Ester (CAS: 2121512-49-8)
- Molecular Formula : C₁₄H₂₀BClO₄
- Molecular Weight : 298.57 g/mol
- Key Differences : Two methoxy groups at 2- and 4-positions.
- Impact : Strong electron-donating effects from methoxy groups significantly reduce electrophilicity of the boron center, making this compound less reactive in Suzuki reactions compared to halogenated analogs .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (EWGs) : The target compound’s chlorine and fluorine substituents activate the boronic ester by stabilizing the transition state in Suzuki couplings, leading to higher yields compared to methoxy-substituted analogs .
- Steric Effects : Compounds with bulky substituents (e.g., 4-ethoxy in 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester, CAS: 1668474-08-5) exhibit slower reaction rates due to steric hindrance .
Stability and Hydrolysis Resistance
- Halogenated Analogs : The target compound’s Cl/F substituents enhance stability against hydrolysis compared to methoxy- or ethoxy-substituted derivatives, as EWGs reduce nucleophilic attack on the boron center .
- Brominated Analogs : While bromine improves stability, it increases molecular weight and may complicate purification .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Application in Suzuki-Miyaura Coupling
Biological Activity
5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
- Chemical Formula : C₁₂H₁₄BClF₂O₂
- Molecular Weight : 274.50 g/mol
- CAS Number : 2246586-13-8
This compound features a phenyl ring substituted with chlorine and fluorine atoms, which enhances its reactivity and potential biological interactions.
Biological Activity Overview
While specific biological activity data for this compound is limited, boronic acids as a class exhibit various biological properties. They are known for their roles in:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
- Anticancer Activity : Some studies suggest that boronic acids may induce apoptosis in cancer cells and affect pathways related to cell cycle regulation.
Interaction Studies
Research has focused on the interactions of this compound with biological targets, particularly in the context of enzyme inhibition. The following table summarizes some key findings related to its interaction with various enzymes:
| Enzyme Target | Mechanism of Action | Reference |
|---|---|---|
| c-MET Kinase | ATP competitive inhibition | |
| Serine Proteases | Reversible covalent bonding | |
| Other Kinases | Potential modulation of signaling pathways |
Case Study: c-MET Kinase Inhibition
A study highlighted the potential of boronic acid derivatives, including this compound, as dual inhibitors of c-MET kinase. This kinase is implicated in various cancers, and targeting it could provide therapeutic benefits. The study demonstrated that modifications to the phenyl ring could enhance binding affinity and selectivity towards mutant forms of the kinase .
Synthesis Methods
The synthesis of this compound can be achieved through several methods that ensure high yield and purity. Common approaches include:
- Suzuki-Miyaura Coupling : This method utilizes palladium catalysts to facilitate the coupling of aryl halides with boronic acids.
- Direct Borylation : Involves the reaction of phenolic compounds with boron reagents under specific conditions to introduce the boron functionality.
Potential Applications
This compound has potential applications in:
- Drug Development : Its ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies.
- Organic Synthesis : As a versatile building block in organic chemistry, it can be used to synthesize complex molecules for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-chloro-2,3-difluorophenylboronic acid pinacol ester, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated aryl precursors react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. To minimize boronic ester hydrolysis, anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Purity can be verified via ¹¹B NMR (δ ~30 ppm for boronic esters) and ¹⁹F NMR to confirm substituent positions .
Q. Which spectroscopic techniques are most effective for characterizing this boronic ester?
- Methodology :
- ¹H/¹³C NMR : Assigns aromatic proton environments and pinacol methyl groups.
- ¹¹B NMR : Confirms boronic ester formation (sharp singlet near 30 ppm).
- ¹⁹F NMR : Resolves fluorine substituent positions (chemical shifts vary with substitution patterns).
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- IR Spectroscopy : Identifies B-O stretches (~1340–1310 cm⁻¹) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, F) affect cross-coupling reactivity compared to non-halogenated analogs?
- Methodology : Halogens increase electrophilicity of the aryl ring, enhancing oxidative addition to Pd(0) catalysts. However, steric hindrance from ortho-substituents (e.g., Cl) may slow transmetalation. Comparative studies using kinetic profiling (e.g., monitoring reaction rates via UV-vis for H₂O₂-mediated oxidations) or Hammett parameters can quantify electronic effects. Contrast with non-halogenated analogs (e.g., phenylboronic esters) to isolate substituent contributions .
Q. How can contradictory kinetic data in H₂O₂-mediated oxidations of boronic esters be resolved?
- Methodology : Contradictions may arise from pH-dependent boronic acid/ester equilibria or competing side reactions (e.g., radical pathways). Use buffered solutions (pH 7–9) to stabilize the boronate anion and minimize ester hydrolysis. Monitor reactions via UV-vis (e.g., λ = 405 nm for nitro-phenoxide byproducts) and validate intermediates via ¹¹B NMR .
Q. What strategies enable chemoselective reactions when multiple reactive sites (e.g., B-O, C-Cl, C-F) are present?
- Methodology :
- Speciation Control : Adjust solvent polarity (e.g., THF vs. DMF) to favor specific boronic ester conformers.
- Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups).
- Catalyst Tuning : Use Pd catalysts with tailored ligands (e.g., XPhos) to differentiate between C-Cl and C-F bonds .
Q. How can reaction mechanisms (e.g., transmetalation in cross-couplings) be experimentally probed?
- Methodology :
- Isotopic Labeling : Introduce ¹⁰B/¹¹B isotopes to track boron transfer via MS/NMR.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- In Situ Monitoring : Use ¹¹B NMR to detect borinic ester intermediates during allylboration (e.g., TFAA-trapped species) .
Data Analysis & Experimental Design
Q. How should stability studies be designed to assess degradation under varying conditions?
- Methodology :
- Accelerated Aging : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis).
- Analytical Tools : Track decomposition via HPLC (retention time shifts) and ¹¹B NMR (boronic acid formation at δ ~28 ppm).
- Kinetic Modeling : Fit degradation data to Arrhenius equations to predict shelf-life .
Q. What computational methods predict substituent effects on reaction pathways?
- Methodology :
- DFT Calculations : Optimize transition states (e.g., Pd-mediated oxidative addition) to compare activation energies for halogenated vs. non-halogenated analogs.
- Molecular Dynamics : Simulate solvent effects on boronic ester conformation .
Contradiction Mitigation
Q. Why do some studies report divergent yields in cross-couplings with similar substrates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
